2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide
Description
Historical Development of Cyano-Substituted Propanamides
The evolution of cyano-substituted propanamides traces back to fundamental discoveries in cyanoacetamide chemistry, where researchers recognized the unique reactivity patterns conferred by the nitrile functional group in amide structures. Cyanoacetamide itself emerged as a cornerstone compound in 1966 when Professor Karl Gewald discovered that methylene-active carbonyl compounds could react with methylene-active nitriles and sulfur at ambient temperature to yield valuable heterocyclic structures. This foundational work established the precedent for exploring cyano-substituted amides as versatile synthetic intermediates.
The development of more complex cyano-substituted propanamides followed naturally from these early investigations, as researchers sought to expand the scope of available synthetic building blocks. The incorporation of aromatic substituents, particularly methoxyphenyl groups, represented a significant advancement in structural diversity and potential biological activity. Historical records indicate that 2-cyanoacetamide derivatives gained prominence in spectrofluorimetric applications for determining antihistamine receptor antagonist drug activity, including compounds such as ebastine, cetirizine dihydrochloride, and fexofenadine hydrochloride.
The progression toward more sophisticated structures like 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide reflects the scientific community's growing understanding of structure-activity relationships in cyano-substituted compounds. These developments paralleled advances in synthetic methodology, particularly in multicomponent reaction chemistry, where cyanoacetic acid derivatives became starting materials for diverse molecular scaffolds.
Significance in Organic Chemistry and Medicinal Research
The significance of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide in contemporary research stems from its unique combination of functional groups that confer both synthetic versatility and potential biological activity. The presence of the cyano group provides a site for diverse chemical transformations, while the dual methoxyphenyl substituents contribute to the compound's lipophilicity and potential for biological interactions.
In organic chemistry contexts, compounds of this structural class serve as valuable intermediates in the synthesis of heterocyclic systems. The cyano functionality can participate in cycloaddition reactions, while the amide group provides opportunities for further functionalization through established amide chemistry protocols. Research has demonstrated that cyanoacetamide derivatives can undergo oxidation to form nitro derivatives, reduction to yield corresponding amines, and substitution reactions where methoxy groups can be replaced with other functional groups through nucleophilic aromatic substitution reactions.
The medicinal chemistry significance of this compound class is evidenced by the extensive research into related structures for pharmaceutical applications. Studies have shown that cyano-substituted propanamides can exhibit significant biological activities, including antioxidant properties and potential anticancer activities. The structural features present in 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide, particularly the combination of cyano and methoxy functionalities, suggest potential for enzyme inhibition and receptor interaction.
Recent investigations into propanamide derivatives have revealed their utility as selective androgen receptor degraders and pan-antagonists, demonstrating the therapeutic potential of carefully designed propanamide structures. These findings underscore the importance of continued research into cyano-substituted propanamides as promising medicinal chemistry targets.
Position within the Amide Compound Family
2-Cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide occupies a distinctive position within the broader amide compound family, representing a tertiary amide with specialized structural features. The compound belongs to the propanamide subclass, characterized by a three-carbon chain backbone bearing the amide functional group. The systematic classification of amides recognizes three primary types based on substituents attached to the nitrogen atom: primary amides containing only hydrogen atoms, secondary amides with one hydrocarbon substituent, and tertiary amides featuring two substituent groups.
The structural complexity of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide places it among the more sophisticated members of the amide family. The presence of the cyano group at the alpha position to the carbonyl creates a unique electronic environment that influences both the reactivity and stability of the molecule. This positioning is particularly significant because it affects the electron-withdrawing character of the system and influences the compound's participation in various chemical reactions.
Within the specific context of substituted propanamides, this compound demonstrates the evolution from simple three-carbon amides like propionamide (C₂H₅CONH₂) toward complex, multi-functional structures designed for specific research applications. The incorporation of aromatic methoxyphenyl substituents represents a significant advancement in structural sophistication compared to simpler propanamide derivatives.
The compound's classification as a cyanoacetamide derivative further emphasizes its specialized nature within the amide family. Cyanoacetamides constitute a particularly important subgroup due to their utility in multicomponent reactions and their role as synthetic building blocks for heterocyclic compound synthesis.
Research Applications Overview
The research applications of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide span multiple scientific disciplines, reflecting the compound's structural versatility and potential for diverse interactions. Current research efforts focus primarily on its utility as a synthetic intermediate in organic chemistry, where its multiple functional groups provide opportunities for complex molecular transformations.
In synthetic organic chemistry, the compound serves as a valuable building block for the construction of heterocyclic systems. The cyano group can participate in cycloaddition reactions, particularly in the formation of nitrogen-containing heterocycles such as pyrazoles, pyridines, and pyrimidines. Research has demonstrated that cyanoacetamide derivatives can effectively participate in Gewald three-component reactions with aldehydes or ketones and sulfur to yield 2-aminothiophene-3-carboxamides, which are important pharmaceutical intermediates.
Current research investigations also explore the compound's potential in medicinal chemistry applications. The presence of both cyano and methoxy functional groups suggests possible interactions with biological targets, particularly enzymes and receptors. Studies on related cyano-substituted propanamides have revealed promising activities, including antioxidant properties and potential anticancer effects, indicating that this compound may warrant investigation for similar biological activities.
The compound's physical and chemical properties make it suitable for various analytical applications. With a molecular weight of 310.35 grams per mole and specific physicochemical characteristics including a topological polar surface area of 71.35 and a calculated logarithmic partition coefficient of 3.02478, the compound demonstrates favorable properties for research applications.
Table 1: Key Research Applications and Corresponding Scientific Domains
| Application Domain | Specific Research Focus | Functional Group Involvement |
|---|---|---|
| Synthetic Organic Chemistry | Heterocycle synthesis | Cyano group cycloaddition |
| Medicinal Chemistry | Biological activity screening | Amide and methoxy interactions |
| Analytical Chemistry | Spectroscopic studies | Electronic transitions |
| Materials Science | Molecular property analysis | Aromatic system interactions |
Properties
IUPAC Name |
2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-15-7-5-6-13(11-15)10-14(12-19)18(21)20-16-8-3-4-9-17(16)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYMAJSTPONFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C#N)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2-methoxybenzoyl chloride and 3-(3-methoxyphenyl)propanamide in the presence of a base such as triethylamine can form the amide bond.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide serves as a versatile building block for the development of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in the synthesis of specialty chemicals.
Biology
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes by binding to their active sites.
- Receptor Binding : It has shown potential in modulating receptor activity, which could lead to various physiological effects.
Medicine
Research into the therapeutic properties of this compound indicates:
- Anticancer Activity : Preliminary studies have shown that it exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves inducing apoptosis through caspase activation.
- Anti-inflammatory Properties : The compound is being explored for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.
Industry
In industrial applications, 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide is utilized in the formulation of specialty chemicals and materials that require specific properties due to its unique chemical structure.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide against human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at low concentrations (IC50 values ranging from 1.9 to 7.52 μg/mL), demonstrating its potential as an anticancer agent .
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes showed that it effectively inhibited enzyme activity by binding to their active sites. This suggests a mechanism where the compound could modulate biochemical pathways relevant to disease processes .
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs primarily differ in substituent groups on the phenyl rings or the propanamide backbone. Key examples include:
2-Cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide (CAS 1260998-03-5)
- Molecular Formula : C₁₉H₂₀N₂O₂
- Key Differences : Replacement of the 2-methoxyphenyl group with a 3,5-dimethylphenyl group.
2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide (CAS 483359-51-9)
- Molecular Formula : C₁₇H₁₅N₃O₂
- Key Differences : Substitution of the 3-methoxyphenyl group with a pyridin-4-yl ring.
N-(2-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide
- Molecular Formula : C₁₃H₁₅N₃O₂
- Key Differences: Replacement of the cyano and 3-methoxyphenyl groups with a pyrazole ring.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP* | Solubility (Predicted) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 322.36 | 3.2 | Low (DMSO-soluble) | 2-OMe, 3-OMe, cyano |
| 2-Cyano-N-(3,5-dimethylphenyl)-... | 308.38 | 3.8 | Very low | 3,5-dimethyl, cyano |
| 2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)... | 281.32 | 2.5 | Moderate | Pyridin-4-yl, cyano |
| (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | 367.84 | 4.1 | Very low | Naphthalenyl, chloro |
*LogP values estimated using fragment-based methods.
Commercial and Research Status
Biological Activity
2-Cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide is , with a molecular weight of approximately 320.38 g/mol. The compound features a cyano group, two methoxy-substituted phenyl rings, and a propanamide backbone, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial and fungal strains, showing effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide may serve as a promising candidate for developing new antimicrobial agents .
Cytotoxic Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In an MTT assay, it demonstrated selective cytotoxicity towards:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| A375 (melanoma) | 5.7 |
| Hela (cervical cancer) | >30 |
These results indicate that the compound may have potential applications in cancer therapy by selectively targeting tumor cells while sparing normal cells .
The biological activity of 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The cyano group acts as an electrophile, while the methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Case Studies
- Antimicrobial Efficacy Study : In a recent study, the compound was tested against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results showed that it inhibited the growth of multiple strains with varying MIC values, demonstrating broad-spectrum antimicrobial activity .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed significant inhibition rates in A375 and A549 cells, suggesting its potential as an anticancer agent .
Q & A
Basic: What synthetic routes are optimal for preparing 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide, and how are reaction conditions optimized?
The compound is synthesized via multi-step organic reactions, typically involving:
- Stepwise coupling : Sequential addition of methoxyphenyl groups and cyano functionalities under controlled conditions.
- Protection/deprotection strategies : Use of protecting groups (e.g., for amine or hydroxyl intermediates) to prevent side reactions .
- Condition optimization : Temperature (often 50–80°C), pH (neutral to mildly acidic), and solvent selection (e.g., DMF or THF) to enhance yield (≥70%) and purity.
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and verifying intermediate structures .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxyphenyl groups (δ 3.8–4.0 ppm for OCH₃) and the cyano moiety (δ 120–125 ppm in ¹³C) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~349.1) .
- Infrared (IR) spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Advanced: How can contradictions in reported biological activities (e.g., anticancer vs. no activity) be systematically resolved?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. ATP-based) .
- Structural analogs : Compare activity of derivatives (e.g., nitro vs. chloro substituents) to identify pharmacophores .
- Dose-response curves : Ensure studies use consistent concentration ranges (e.g., 1–100 μM) and control for solvent interference (e.g., DMSO ≤0.1%) .
Advanced: What experimental strategies elucidate the compound’s mechanism of enzyme inhibition?
- Molecular docking : Predict binding modes with target enzymes (e.g., kinases) using software like AutoDock, validated by mutagenesis studies .
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability post-treatment .
Advanced: How should structure-activity relationship (SAR) studies be designed to prioritize functional groups?
- Systematic substitution : Synthesize analogs with modified methoxy positions (e.g., 4-methoxy vs. 3-methoxy) or cyano replacements (e.g., carboxyl or amide) .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituent electronic properties (Hammett σ values) with bioactivity .
- In vitro screening : Test derivatives against a panel of disease-relevant targets (e.g., COX-2 for anti-inflammatory activity) .
Basic: What are common impurities in synthesis, and how are they quantified?
- Byproducts : Unreacted intermediates (e.g., 3-methoxyphenylpropanamide) or over-alkylated derivatives.
- Detection : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Quantification : Calibration curves using purified impurity standards; limit of quantification (LOQ) ≤0.1% .
Advanced: What in vitro/in vivo models are suitable for evaluating pharmacological potential?
- In vitro :
- Cancer: Apoptosis assays (Annexin V/PI) in 3D spheroid models .
- Neuroinflammation: Microglial BV-2 cells stimulated with LPS .
- In vivo :
- Pharmacokinetics: Rodent studies with LC-MS/MS plasma analysis to assess bioavailability and half-life .
- Toxicity: Acute toxicity in zebrafish embryos (LC₅₀ determination) .
Advanced: How can computational modeling predict reactivity and stability under physiological conditions?
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolytic stability (e.g., susceptibility of the cyano group) .
- Molecular dynamics (MD) : Simulate interactions with blood proteins (e.g., serum albumin) to estimate circulation time .
- pKa prediction : Tools like MarvinSketch estimate ionization states in physiological pH (e.g., amide protonation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
